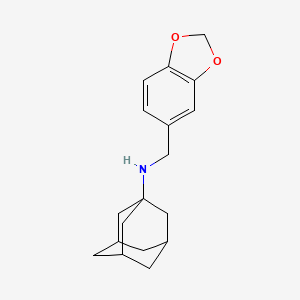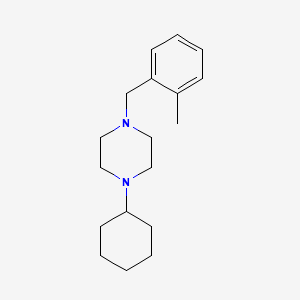![molecular formula C27H23N3O3 B10879024 2-{3-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879024.png)
2-{3-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a dimethylphenyl group, and an isoindole moiety, making it a unique and interesting molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethylbenzaldehyde with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with a suitable propylating agent to introduce the propyl group. Finally, the isoindole moiety is introduced through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that are scalable and environmentally friendly. The choice of reagents and conditions is crucial to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
2-{3-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions include various quinazolinone and isoindole derivatives, which can have different biological activities and properties .
科学的研究の応用
2-{3-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions.
作用機序
The mechanism of action of 2-{3-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation .
類似化合物との比較
Similar Compounds
Similar compounds to 2-{3-[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione include other quinazolinone derivatives and isoindole-containing compounds. Examples include:
- 2-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline
- 3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline
- 2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it a valuable compound for studying structure-activity relationships and for developing new therapeutic agents .
特性
分子式 |
C27H23N3O3 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
2-[3-[3-(3,4-dimethylphenyl)-4-oxoquinazolin-2-yl]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H23N3O3/c1-17-13-14-19(16-18(17)2)30-24(28-23-11-6-5-10-22(23)27(30)33)12-7-15-29-25(31)20-8-3-4-9-21(20)26(29)32/h3-6,8-11,13-14,16H,7,12,15H2,1-2H3 |
InChIキー |
BYBAFTUBIAUQPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCCN4C(=O)C5=CC=CC=C5C4=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878941.png)
![N-(2-methyl-5-nitrophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10878943.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B10878945.png)
![ethyl 4-[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]-3-nitrobenzoate](/img/structure/B10878951.png)
![2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10878956.png)


![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10878999.png)
![N-(4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879004.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10879010.png)
![(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10879018.png)
![4-[(7-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methoxy]phenyl methyl ether](/img/structure/B10879030.png)
![3-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10879038.png)
methanone](/img/structure/B10879042.png)
